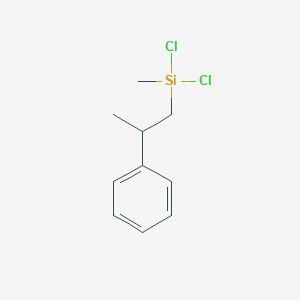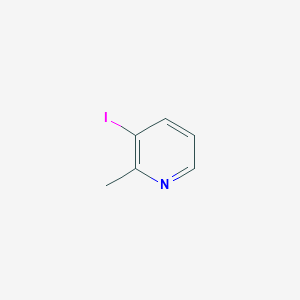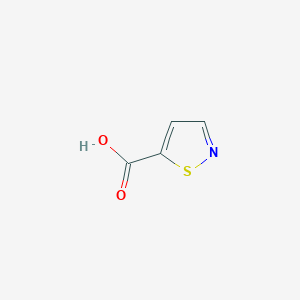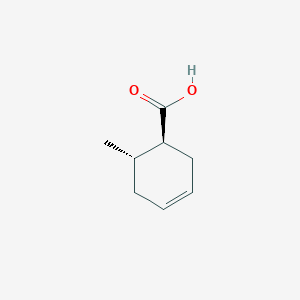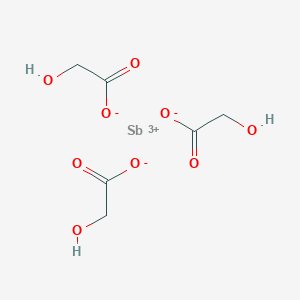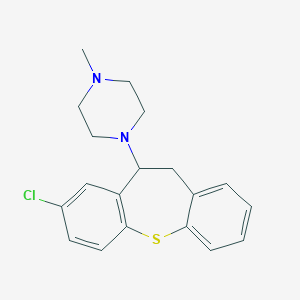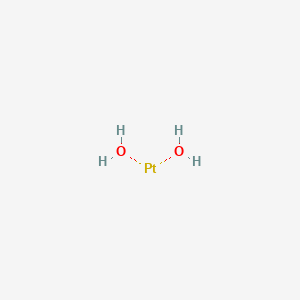
Platinum hydroxide (Pt(OH)2)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Platinum hydroxide (Pt(OH)2) is a chemical compound that has gained significant attention in the scientific research community due to its unique properties and potential applications. Pt(OH)2 is a white crystalline powder that is soluble in water and has a molecular weight of 245.11 g/mol. In
Wissenschaftliche Forschungsanwendungen
Pt(OH)2 has been studied for its potential applications in various scientific research fields, including catalysis, electrochemistry, and biomedical research. Pt(OH)2 has been shown to have excellent catalytic activity in various chemical reactions, including hydrogenation, oxidation, and reduction reactions. In electrochemistry, Pt(OH)2 has been used as an electrode material due to its high conductivity and stability.
Wirkmechanismus
The mechanism of action of Pt(OH)2 is not well understood, but it is believed to interact with biological molecules, particularly proteins and enzymes. Pt(OH)2 has been shown to inhibit the activity of certain enzymes, such as lactate dehydrogenase, by binding to their active sites and disrupting their function.
Biochemische Und Physiologische Effekte
Pt(OH)2 has been shown to have biochemical and physiological effects on various biological systems. In vitro studies have shown that Pt(OH)2 can induce apoptosis (programmed cell death) in cancer cells, suggesting its potential as an anticancer agent. Pt(OH)2 has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Pt(OH)2 in lab experiments is its high catalytic activity, which makes it a useful catalyst in various chemical reactions. However, Pt(OH)2 is relatively expensive and can be difficult to synthesize, which limits its widespread use in research.
Zukünftige Richtungen
There are several potential future directions for research on Pt(OH)2. One area of interest is the development of Pt(OH)2-based catalysts for use in fuel cells and other energy applications. Another area of research is the potential use of Pt(OH)2 as an anticancer agent, either alone or in combination with other drugs. Additionally, further studies are needed to understand the mechanism of action of Pt(OH)2 and its potential effects on biological systems.
Conclusion
In conclusion, Pt(OH)2 is a chemical compound with unique properties and potential applications in various scientific research fields. Its high catalytic activity and potential anticancer properties make it an area of interest for future research. However, its high cost and difficulty in synthesis limit its widespread use in research. Further studies are needed to fully understand the mechanism of action of Pt(OH)2 and its potential effects on biological systems.
Synthesemethoden
Pt(OH)2 can be synthesized by the reaction of platinum (IV) chloride (PtCl4) with sodium hydroxide (NaOH) in the presence of hydrogen peroxide (H2O2) as an oxidizing agent. The reaction results in the formation of Pt(OH)2 and sodium chloride (NaCl) as a byproduct. The reaction can be represented as follows:
PtCl4 + 4NaOH + 2H2O2 → Pt(OH)2 + 4NaCl + 2H2O
Eigenschaften
CAS-Nummer |
12135-23-8 |
|---|---|
Produktname |
Platinum hydroxide (Pt(OH)2) |
Molekularformel |
H4O2Pt |
Molekulargewicht |
231.11 g/mol |
IUPAC-Name |
platinum;dihydrate |
InChI |
InChI=1S/2H2O.Pt/h2*1H2; |
InChI-Schlüssel |
FPJNQJHCHVUNTK-UHFFFAOYSA-N |
SMILES |
O.O.[Pt] |
Kanonische SMILES |
[OH-].[OH-].[Pt+2] |
Andere CAS-Nummern |
12135-23-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



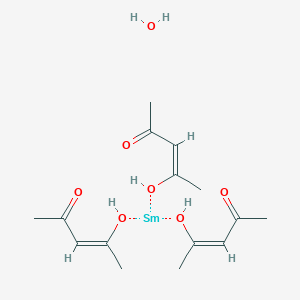
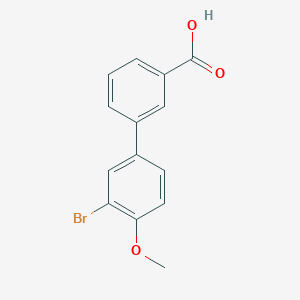
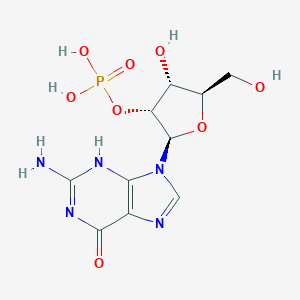
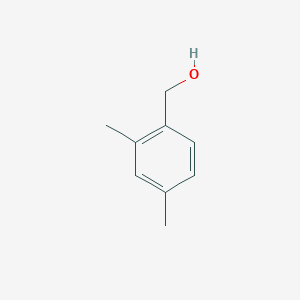
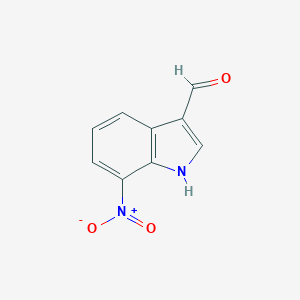
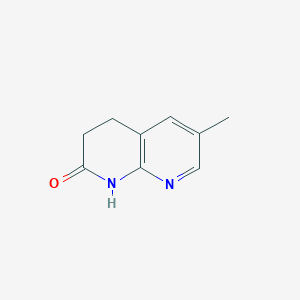
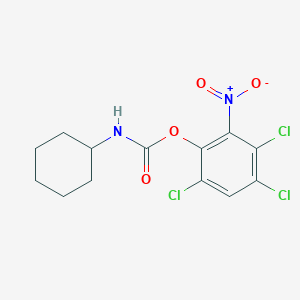
![[2-[(6S,8S,9S,10R,13S,14S,17R)-6-chloro-17-hydroxy-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B88207.png)
